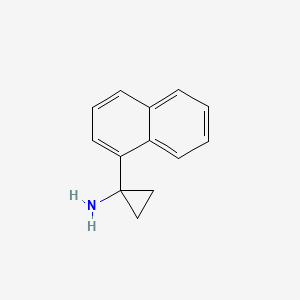

1-(Naphthalen-1-yl)cyclopropanamin

Übersicht

Beschreibung

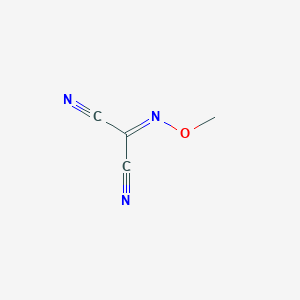

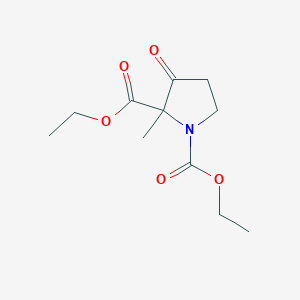

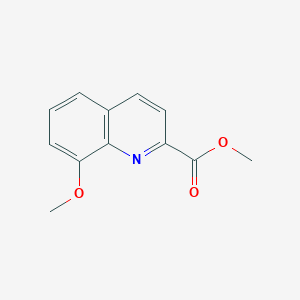

1-(Naphthalen-1-YL)cyclopropanamine is a chemical compound with the molecular formula C13H13N . It is an off-white solid .

Synthesis Analysis

The synthesis of 1-(Naphthalen-1-YL)cyclopropanamine has been described in several studies . For instance, an efficient synthesis of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of cinacalcet hydrochloride, has been reported .Molecular Structure Analysis

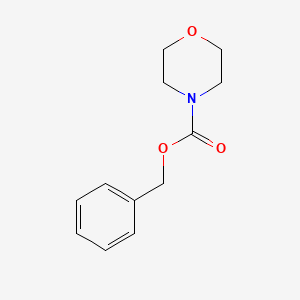

The molecular structure of 1-(Naphthalen-1-YL)cyclopropanamine can be represented by the linear formula C13H14ClN . More detailed structural information can be obtained through techniques such as ¹H-NMR and ¹³C-NMR spectroscopy .Physical And Chemical Properties Analysis

1-(Naphthalen-1-YL)cyclopropanamine is an off-white solid . Its molecular weight is 219.71 . More detailed physical and chemical properties can be obtained from specialized databases .Wirkmechanismus

1-(Naphthalen-1-YL)cyclopropanamine acts as a catalyst in organic reactions by forming a complex with the transition metal. This complex then acts as an intermediate in the reaction, allowing for the formation of the desired product. Furthermore, 1-(Naphthalen-1-YL)cyclopropanamine can act as a ligand in the coordination of transition metals, allowing for the formation of coordination compounds.

Biochemical and Physiological Effects

1-(Naphthalen-1-YL)cyclopropanamine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-(Naphthalen-1-YL)cyclopropanamine can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. In addition, 1-(Naphthalen-1-YL)cyclopropanamine has been shown to possess anti-inflammatory, anti-fungal, and anti-bacterial properties. Furthermore, 1-(Naphthalen-1-YL)cyclopropanamine has been shown to have a protective effect against oxidative stress, as well as a protective effect against certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 1-(Naphthalen-1-YL)cyclopropanamine in lab experiments has a number of advantages. For example, 1-(Naphthalen-1-YL)cyclopropanamine is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, 1-(Naphthalen-1-YL)cyclopropanamine is a highly versatile compound, as it can be used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate in the development of new drugs. However, 1-(Naphthalen-1-YL)cyclopropanamine also has a number of limitations. For example, 1-(Naphthalen-1-YL)cyclopropanamine is highly sensitive to light and air, and it is also sensitive to moisture. Furthermore, 1-(Naphthalen-1-YL)cyclopropanamine is a volatile compound, and it is unstable in the presence of strong acids and bases.

Zukünftige Richtungen

The potential applications of 1-(Naphthalen-1-YL)cyclopropanamine are numerous and varied. Future research could focus on the development of new methods of synthesis, as well as the development of new catalysts and ligands based on 1-(Naphthalen-1-YL)cyclopropanamine. In addition, further research could focus on the biochemical and physiological effects of 1-(Naphthalen-1-YL)cyclopropanamine, as well as its potential therapeutic applications. Finally, further research could focus on the development of new methods for the detection and quantification of 1-(Naphthalen-1-YL)cyclopropanamine.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Die Verbindung „1-(Naphthalen-1-yl)cyclopropanamin“ kann in der chemischen Synthese verwendet werden . Sie ist ein Baustein, der verwendet werden kann, um komplexere Moleküle im Labor zu erzeugen .

Entwicklung von Fungiziden

Eine Verbindung, die „this compound“ ähnelt, bekannt als N-(Naphthalen-1-yl)phenazin-1-carboxamid (NNPCN), wurde auf ihre fungiziden Eigenschaften untersucht . Es wurde festgestellt, dass sie Rhizoctonia solani, einen pflanzenpathogenen Pilz, hemmt . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Fungizide eingesetzt werden könnte .

Derivaterzeugung

„this compound“ kann zur Herstellung neuer Derivate verwendet werden . So wurden beispielsweise (Naphthalen-1-yl-selenyl)essigsäurederivate unter Verwendung von Naphthylselenolen oder Naphthylselenocyanaten synthetisiert . Diese Derivate können unterschiedliche Eigenschaften und potenzielle Anwendungen haben .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-naphthalen-1-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c14-13(8-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHKDZNJLCDLEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514346 | |

| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503417-39-8 | |

| Record name | 1-(Naphthalen-1-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1626456.png)

![4-[2-(Dibutylamino)ethyl]benzene-1,2-diol](/img/structure/B1626467.png)